

# Improving signal-to-noise ratio in Teslascan-enhanced imaging

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## Compound of Interest

Compound Name: *Teslascan*

Cat. No.: *B1232718*

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## Teslascan™ Enhanced Imaging Technical Support Center

Welcome to the Technical Support Center for **Teslascan™**-enhanced imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes and achieve a high signal-to-noise ratio (SNR) in your imaging studies.

### Troubleshooting Guides

This section provides solutions to common problems you may encounter during **Teslascan™**-enhanced imaging experiments.

Issue: Low Signal-to-Noise Ratio (SNR) in T1-Weighted Images

A low SNR can manifest as grainy or noisy images, making it difficult to distinguish fine anatomical details or accurately quantify signal enhancement.

Potential Cause	Recommended Solution
Suboptimal Imaging Parameters	Adjust the T1-weighted sequence parameters. Shorten the Echo Time (TE) and optimize the Repetition Time (TR) to maximize the signal from tissues with shortened T1 relaxation times due to manganese uptake.[1]
Incorrect Teslascan™ Dose	Ensure the administered dose is 0.5 ml/kg bodyweight (5 µmol/kg bodyweight).[2][3] A lower dose may not produce sufficient T1 shortening for adequate signal enhancement.
Improper Infusion Rate	For liver imaging, the recommended intravenous infusion rate is 2-3 ml/min. For pancreatic imaging, a faster rate of 4-6 ml/min is advised. [2][3][4] Deviating from these rates can affect the biodistribution and concentration of manganese in the target tissue.
Poor Timing of Image Acquisition	Image acquisition should begin approximately 15-20 minutes after the start of the infusion to capture the near-maximal enhancement of normal liver and pancreas parenchyma.[2][3] The enhancement effect lasts for about 4 hours. [2][3][4]
Inappropriate Coil Selection or Placement	Use a surface coil that is appropriately sized for the anatomy of interest and place it as close as possible to the region being imaged to maximize signal reception.
High Magnetic Field Inhomogeneity	At higher field strengths (e.g., 3T and above), B0 and B1 field inhomogeneities can be more pronounced, leading to signal loss and artifacts. [5] Ensure proper shimming before acquisition.
Patient or Subject Motion	Motion during the scan is a significant source of artifacts and can drastically reduce SNR. Employ motion correction techniques such as

respiratory gating, breath-holding, or sedation  
for animal studies.[6][7][8][9][10]

### Issue: Image Artifacts Obscuring the Region of Interest

Artifacts can mimic or obscure pathology, leading to incorrect interpretations.

Type of Artifact	Potential Cause	Recommended Solution
Motion Artifacts (Ghosting, Blurring)	Subject movement, breathing, or peristalsis during image acquisition.	For abdominal imaging, instruct the subject on breath-holding techniques. Respiratory gating or triggering can be used to acquire data during specific phases of the respiratory cycle.[7][8] Pharmacological agents like glucagon can reduce peristalsis.[6] For preclinical studies, ensure the animal is properly anesthetized and secured.
Susceptibility Artifacts	Presence of metallic implants or air-tissue interfaces causing local magnetic field distortions. This is more pronounced at higher field strengths.[5]	Use sequences that are less sensitive to susceptibility effects, such as shorter TE sequences. Ensure no metallic objects are within the imaging field of view.
Chemical Shift Artifacts	Difference in the resonant frequencies of fat and water protons, causing a spatial misregistration of signals. This effect increases with higher magnetic field strength.[5]	Utilize fat suppression techniques such as chemical shift selective (CHESS) pulses or short-tau inversion recovery (STIR) to null the signal from fat.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Teslascan**™?

**Teslascan**™ (mangafodipir) is a manganese-based paramagnetic contrast agent.<sup>[6][11]</sup> After intravenous administration, the mangafodipir complex releases manganese ions ( $Mn^{2+}$ ).<sup>[12]</sup> These ions are taken up by hepatocytes and pancreatic acinar cells and shorten the longitudinal relaxation time (T1) of water protons in these tissues.<sup>[2]</sup> This T1 shortening results in a significant increase in signal intensity (brightness) on T1-weighted MRI scans, thereby enhancing the contrast between normal and abnormal tissues.<sup>[2][4]</sup>

Q2: What is the recommended imaging protocol for **Teslascan**™-enhanced liver imaging?

A typical protocol involves acquiring T1-weighted images before and after the administration of **Teslascan**™.

- Pre-contrast: Acquire a baseline T1-weighted sequence of the liver.
- Administration: Infuse **Teslascan**™ intravenously at a rate of 2-3 ml/min with a total dose of 0.5 ml/kg bodyweight.<sup>[3][4]</sup>
- Post-contrast: Begin acquiring T1-weighted images approximately 15-20 minutes after the start of the infusion.<sup>[2][3]</sup> The enhancement is sustained for up to 4 hours.<sup>[2][4]</sup>

Q3: Can **Teslascan**™ be used with high-field MRI scanners (3T and above)?

The clinical use of **Teslascan**™ was primarily investigated at field strengths from 0.5 to 2.0 Tesla.<sup>[2][3]</sup> While imaging at higher field strengths like 3T can offer a higher intrinsic SNR, it also presents challenges such as increased susceptibility and chemical shift artifacts, and B1 field inhomogeneity, which can lead to signal loss.<sup>[5]</sup> Therefore, sequence parameters must be carefully optimized for higher field strengths to mitigate these artifacts and take advantage of the potential for improved SNR.

Q4: How does the concentration of manganese affect the signal intensity?

The increase in signal intensity on T1-weighted images is directly related to the concentration of manganese accumulated in the tissue. A higher concentration of  $Mn^{2+}$  leads to a greater

shortening of the T1 relaxation time, resulting in a brighter signal.[4][13] However, it is crucial to adhere to the recommended dosage, as excessive manganese can be toxic.

Q5: What are the expected signal changes in healthy versus pathological liver tissue after **Teslascan™** administration?

Normal liver parenchyma readily takes up the manganese ions from **Teslascan™**, leading to a significant increase in signal intensity on T1-weighted images.[1][11] In contrast, many liver lesions, such as metastases or hepatocellular carcinomas, do not take up manganese to the same extent. This difference in uptake results in an enhanced contrast between the bright, healthy liver tissue and the relatively darker lesions.

## Experimental Protocols

Protocol 1: **Teslascan™**-Enhanced Imaging of the Liver in a Rodent Model

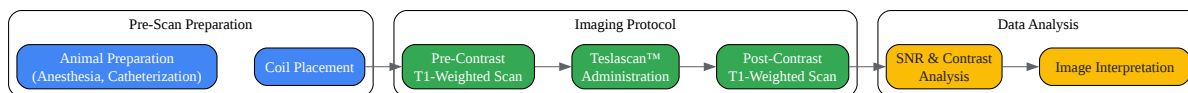
- Animal Preparation:
  - Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).
  - Place a catheter in the tail vein for intravenous administration of **Teslascan™**.
  - Position the animal in an MRI-compatible cradle with respiratory monitoring.
- Image Acquisition:
  - Scanner: 1.5T or 3T MRI scanner.
  - Coil: Use a dedicated small animal surface coil positioned over the liver.
  - Pre-contrast Imaging: Acquire a T1-weighted spin-echo or gradient-echo sequence covering the entire liver.
  - **Teslascan™** Administration: Infuse a solution of mangafodipir (or a similar manganese-based agent) intravenously at a dose of 5 µmol/kg. The infusion rate should be slow, over approximately 5-10 minutes.

- Post-contrast Imaging: At 15-20 minutes post-infusion, repeat the T1-weighted sequence using the same parameters as the pre-contrast scan.

Table 1: Example T1-Weighted Imaging Parameters

Parameter	Value	Rationale for SNR Improvement
Sequence Type	3D Spoiled Gradient Echo (SPGR)	Fast acquisition, good T1 contrast.
Repetition Time (TR)	< 100 ms	Short TR enhances T1 weighting.
Echo Time (TE)	< 5 ms	Short TE minimizes T2* decay and susceptibility artifacts, preserving signal.
Flip Angle	15-30°	Optimizes signal for short TR sequences.
Matrix Size	256 x 256	Balances spatial resolution and SNR. A smaller matrix increases SNR.
Field of View (FOV)	Optimized to the subject's anatomy	A smaller FOV can improve spatial resolution without sacrificing SNR if the matrix size is adjusted accordingly.
Slice Thickness	1-2 mm	Thicker slices increase the voxel volume and thus the SNR, but at the cost of spatial resolution in that dimension.
Number of Excitations (NEX/Averages)	2-4	Increasing NEX improves SNR by the square root of the number of averages, but increases scan time. <a href="#">[6]</a>

## Visualizations



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Caption: Experimental workflow for **Teslascan™**-enhanced imaging.



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